molecular formula C13H8BrClN2O B1331001 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-86-7

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B1331001
CAS No.: 293737-86-7
M. Wt: 323.57 g/mol
InChI Key: VHHFGVFUDZMDCD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that features a benzoxazole ring substituted with a 5-bromo-2-chlorophenyl group and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-chlorobenzoic acid.

    Formation of Benzoxazole Ring: The benzoic acid derivative undergoes cyclization with o-aminophenol under acidic conditions to form the benzoxazole ring.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the benzoxazole ring.

    2-(5-Bromo-2-chlorophenyl)acetonitrile: Similar aromatic substitution pattern but with a nitrile group instead of the benzoxazole ring.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains similar substituents but with a carboxylic acid group.

Uniqueness

2-(5-Bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties. This makes it a versatile intermediate for the synthesis of various bioactive compounds and materials with unique properties.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHFGVFUDZMDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349754
Record name 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-86-7
Record name 2-(5-Bromo-2-chlorophenyl)-5-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-BROMO-2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YLAMINE
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